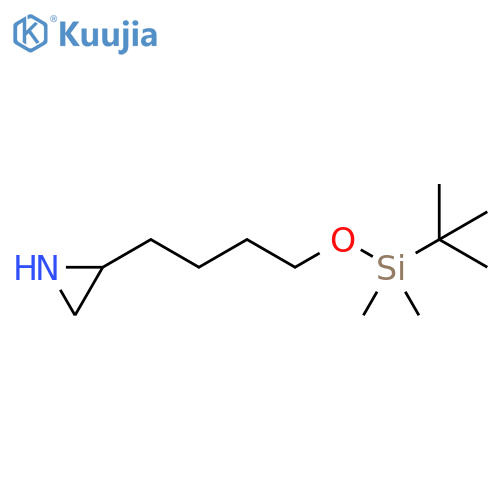

Cas no 1534354-26-1 (2-(4-((tert-Butyldimethylsilyl)oxy)butyl)aziridine)

1534354-26-1 structure

商品名:2-(4-((tert-Butyldimethylsilyl)oxy)butyl)aziridine

CAS番号:1534354-26-1

MF:C12H27NOSi

メガワット:229.434384584427

CID:4604454

2-(4-((tert-Butyldimethylsilyl)oxy)butyl)aziridine 化学的及び物理的性質

名前と識別子

-

- 2-(4-((tert-Butyldimethylsilyl)oxy)butyl)aziridine

-

- インチ: 1S/C12H27NOSi/c1-12(2,3)15(4,5)14-9-7-6-8-11-10-13-11/h11,13H,6-10H2,1-5H3

- InChIKey: KCNCEEJUTSYRDV-UHFFFAOYSA-N

- ほほえんだ: N1CC1CCCCO[Si](C(C)(C)C)(C)C

2-(4-((tert-Butyldimethylsilyl)oxy)butyl)aziridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | OR340174-100mg |

2-(4-((tert-Butyldimethylsilyl)oxy)butyl)aziridine |

1534354-26-1 | 100mg |

£430.00 | 2023-09-02 |

2-(4-((tert-Butyldimethylsilyl)oxy)butyl)aziridine 関連文献

-

3. Water

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

1534354-26-1 (2-(4-((tert-Butyldimethylsilyl)oxy)butyl)aziridine) 関連製品

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量